molecular formula C16H24N2O4 B12419121 Bestatin-d7

Bestatin-d7

Cat. No.: B12419121
M. Wt: 315.42 g/mol
InChI Key: VGGGPCQERPFHOB-KEQMUGPQSA-N
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Description

Bestatin-d7, also known as Ubenimex-d7, is a deuterium-labeled derivative of Bestatin. Bestatin is a small molecular weight dipeptide that acts as a potent inhibitor of various aminopeptidases, including aminopeptidase N and leukotriene A4 hydrolase. It has been widely studied for its immunomodulatory, anticancer, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bestatin-d7 involves the incorporation of deuterium atoms into the Bestatin molecule. One common method involves the use of deuterated reagents and solvents during the synthesis process. For example, the synthesis may start with the preparation of a deuterated amino acid precursor, followed by coupling reactions to form the dipeptide structure. The final product is then purified and characterized to confirm the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, chromatographic purification, and rigorous quality control to meet the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Bestatin-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Bestatin-d7 has a wide range of scientific research applications, including:

Mechanism of Action

Bestatin-d7 exerts its effects primarily through the inhibition of aminopeptidases, such as aminopeptidase N and leukotriene A4 hydrolase. By inhibiting these enzymes, this compound can modulate various physiological processes, including immune response, inflammation, and cell proliferation. The molecular targets and pathways involved include the cleavage of bioactive peptides and the regulation of signaling pathways related to immune function and cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This modification can enhance the stability and efficacy of the compound, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Bestatin-d7 is a deuterated derivative of bestatin, a known aminopeptidase inhibitor with significant biological activity. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in cancer treatment and immunomodulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical findings, and research applications.

This compound primarily functions as an inhibitor of aminopeptidases, particularly aminopeptidase N (APN) and leukotriene A4 hydrolase. By inhibiting these enzymes, this compound modulates several physiological processes:

  • Immune Response : It enhances the immune response by increasing the proliferation of T cells and natural killer (NK) cells.
  • Inflammation : The compound plays a role in regulating inflammatory responses through the cleavage of bioactive peptides.
  • Cell Proliferation : this compound influences cancer cell growth by interfering with signaling pathways related to tumor progression .

Research Applications

This compound has diverse applications in scientific research:

  • Cancer Research : Investigated for its potential in enhancing the efficacy of cancer therapies. Studies have shown that it may improve overall survival rates in patients with certain types of cancer, such as squamous-cell lung carcinoma .
  • Immunology : Used to study immune modulation, particularly how it affects T-cell and NK cell activity .
  • Parasitology : Research indicates that this compound can inhibit the growth of Plasmodium falciparum, suggesting its potential as a chemotherapeutic agent against malaria .

Clinical Findings

A notable clinical trial assessed the efficacy of bestatin (the non-deuterated version) in patients with resected stage I squamous-cell lung carcinoma. The trial demonstrated:

  • Overall Survival : 81% in the bestatin group versus 74% in the placebo group.
  • Cancer-Free Survival : 71% in the bestatin group compared to 62% in the placebo group.
  • Statistical Significance : Both overall survival (P = 0.033) and cancer-free survival (P = 0.017) were significantly improved in the treatment group .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Immunomodulatory Effects : In one study, patients receiving bestatin showed increased T-cell counts and enhanced NK cell activity without significant toxicity .
  • Combination Therapies : Bestatin has been used effectively in combination with other treatments, leading to complete regression in cases of metastatic cancers when paired with radiation or chemotherapy .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study TypeFindingsReference
Clinical Trial5-year overall survival 81% (bestatin) vs. 74% (placebo)
Immunology StudyIncreased T-cell proliferation and NK cell activity
Parasitology ResearchInhibition of P. falciparum growth; resistance linked to PfA-M17 overexpression

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

315.42 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22)/t12-,13+,14+/m1/s1/i1D3,2D3,10D

InChI Key

VGGGPCQERPFHOB-KEQMUGPQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O

Origin of Product

United States

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